1-Propyl-3-methylimidazolium trifluoromethansulfonate; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

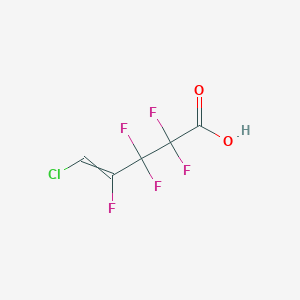

The synthesis pathway for 1-Propyl-3-methylimidazolium trifluoromethansulfonate involves the reaction of 1-propylimidazole with methyl iodide to form 1-propyl-3-methylimidazole, which is then reacted with trifluoromethanesulfonic acid to yield the final product.

Molecular Structure Analysis

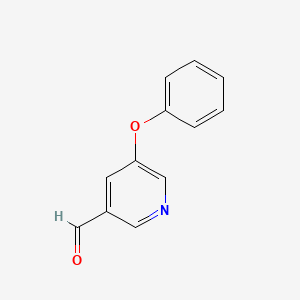

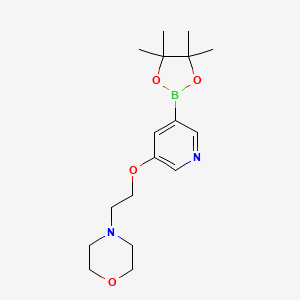

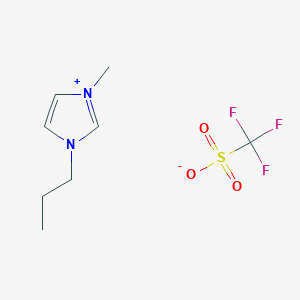

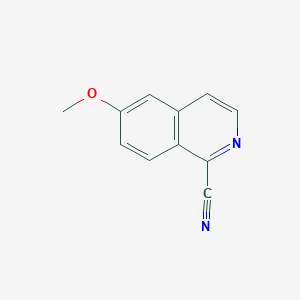

The molecular structure of 1-Propyl-3-methylimidazolium trifluoromethansulfonate is C8H13F3N2O3S with a molecular weight of 274.26 g/mol. The structure of this compound has been analyzed using various methods such as density functional theory (DFT) .

Chemical Reactions Analysis

PMIMTFS is widely used in scientific research applications due to its low toxicity and its high solubility in a variety of organic and aqueous solutions. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. PMIMTFS has also been used as a reagent in the synthesis of various metal complexes, as a solvent for various catalytic reactions, and as a surfactant in the preparation of emulsions and foams.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propyl-3-methylimidazolium trifluoromethansulfonate have been studied extensively . It has been found to have a wide range of properties, including the ability to form a complex with water molecules in aqueous solutions and to act as a Lewis base in organic solutions.

Mechanism of Action

1-Propyl-3-methylimidazolium trifluoromethansulfonate, also known as 1-Propyl-3-methylimidazolium trifluoromethansulfonate; 99%, is a type of ionic liquid . Here is a detailed analysis of its mechanism of action:

Mode of Action

1-Propyl-3-methylimidazolium trifluoromethansulfonate acts as a solvent in various chemical reactions . It can enhance the reaction rate and yield in organic synthesis processes .

Biochemical Pathways

It can influence these pathways by altering the solubility and reactivity of other molecules .

Result of Action

The molecular and cellular effects of 1-Propyl-3-methylimidazolium trifluoromethansulfonate’s action are largely dependent on the specific reactions it is involved in. As a solvent, it can facilitate reactions and enhance their efficiency .

Action Environment

The action, efficacy, and stability of 1-Propyl-3-methylimidazolium trifluoromethansulfonate can be influenced by various environmental factors. For instance, it is stable under normal temperature and pressure but can decompose under high temperatures . Its solubility can also be affected by the presence of water and other solvents .

Advantages and Limitations for Lab Experiments

PMIMTFS has several advantages for laboratory experiments. It is a non-toxic compound, it has a wide range of uses, it is highly soluble in a variety of organic and aqueous solutions, and it is relatively inexpensive. Additionally, PMIMTFS is relatively stable, and it has a long shelf life. However, there are some limitations to the use of PMIMTFS in laboratory experiments. It is not as soluble in polar solvents as other organic salts, and it is not as stable in the presence of strong acids or bases.

Future Directions

PMIMTFS has a wide range of potential future applications. It could be used in the synthesis of novel organic compounds, in the development of new electrochemical processes, and in the preparation of emulsions and foams. Additionally, PMIMTFS could be used as a solvent for a variety of catalytic reactions, and it could be used as an electrolyte in fuel cells and batteries. Finally, PMIMTFS could be used in the development of new drug delivery systems, as well as in the development of new diagnostic and therapeutic agents.

Synthesis Methods

PMIMTFS is synthesized by the reaction of 1-propyl-3-methylimidazolium chloride (PMIC) with trifluoromethanesulfonic acid (TFSA). The reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is a colorless and odorless salt. The synthesis of PMIMTFS can be further improved by increasing the temperature and/or the concentration of the reactants. The reaction can also be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid.

Scientific Research Applications

PMIMTFS is widely used in scientific research applications due to its low toxicity and its high solubility in a variety of organic and aqueous solutions. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. PMIMTFS has also been used as a reagent in the synthesis of various metal complexes, as a solvent for various catalytic reactions, and as a surfactant in the preparation of emulsions and foams. Additionally, PMIMTFS has been used as an electrolyte in various electrochemical processes, such as fuel cells and batteries.

properties

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.CHF3O3S/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)8(5,6)7/h5-7H,3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTIYZHFRPXBGP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)